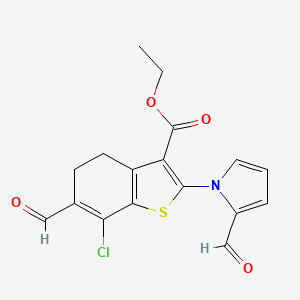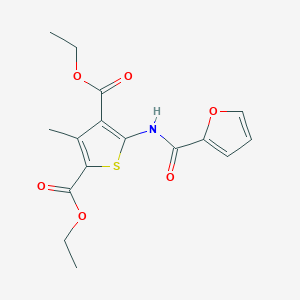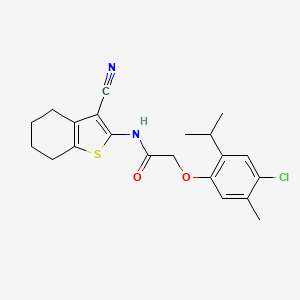![molecular formula C22H18N2O2S B3457970 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3457970.png)
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
説明
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as MBPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, studies have suggested that N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. Studies have demonstrated that N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide can induce apoptosis, or programmed cell death, in cancer cells. N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One advantage of using N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide in laboratory experiments is its low toxicity, which allows for higher dosages to be used without causing harm to cells or organisms. However, one limitation is that N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide-based fluorescent probes for detecting metal ions in biological systems. Another potential application is the use of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide in the synthesis of metal-organic frameworks for use in gas storage and separation. Additionally, further studies are needed to determine the full extent of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide's anti-cancer properties and its potential use in cancer treatment.
Conclusion
In conclusion, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its low toxicity and anti-cancer properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been used as a building block for the synthesis of metal-organic frameworks. In environmental science, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been studied for its potential use as a water treatment agent.
特性
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-12-20-19(13-15)24-22(27-20)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBVTHVBQIEQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3457889.png)

![8,8,10,10-tetramethyl-2-phenyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457901.png)
![2-(2-chlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457905.png)
![3-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol](/img/structure/B3457906.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457916.png)
![8,8,10,10-tetramethyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457934.png)
![2-[(1-naphthyloxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457937.png)
![2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol](/img/structure/B3457944.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3457958.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3457964.png)

